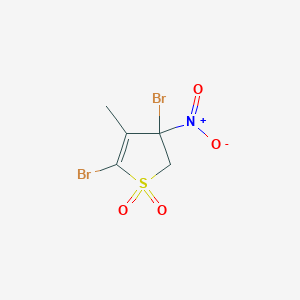
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are common methods used to prepare thiophene derivatives . Specifically, for the synthesis of 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-thiophene, 1,1-dioxide, a multi-step process involving bromination, nitration, and oxidation reactions is employed. The reaction conditions often include the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of thiophene derivatives involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the desired product yield .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene, 2,3-dihydro-5-methyl-
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
- 2,5-Dibromothiophene
Uniqueness
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
515114-49-5 |
|---|---|
Molekularformel |
C5H5Br2NO4S |
Molekulargewicht |
334.97 g/mol |
IUPAC-Name |
3,5-dibromo-4-methyl-3-nitro-2H-thiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5Br2NO4S/c1-3-4(6)13(11,12)2-5(3,7)8(9)10/h2H2,1H3 |
InChI-Schlüssel |
RPEOZVROLGDDOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(S(=O)(=O)CC1([N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
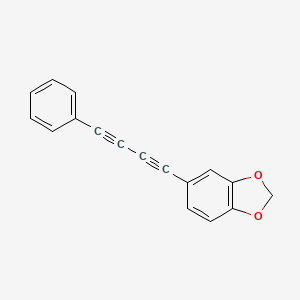
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
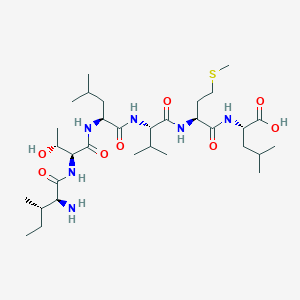
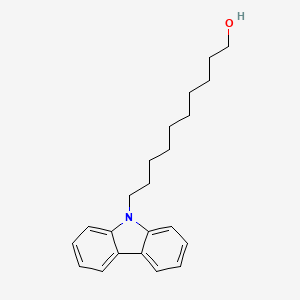
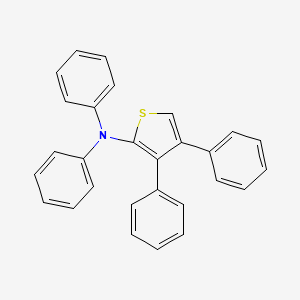
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
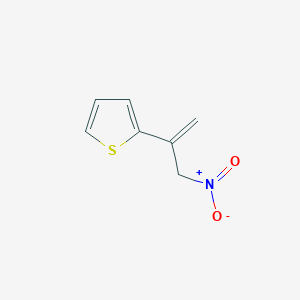
![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
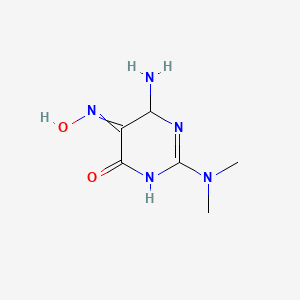
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
